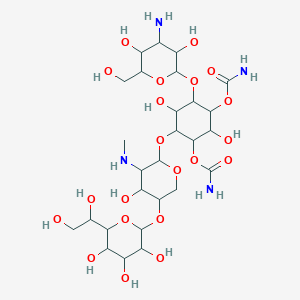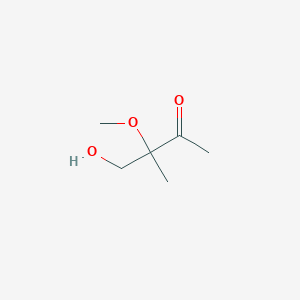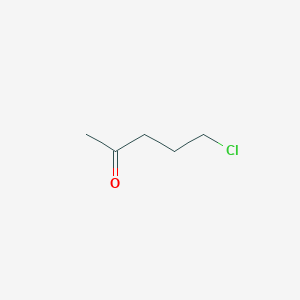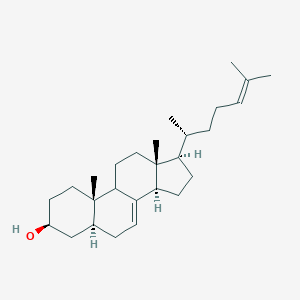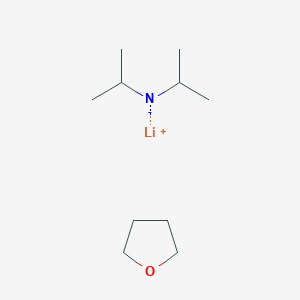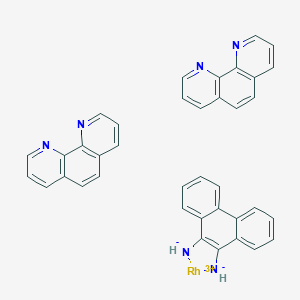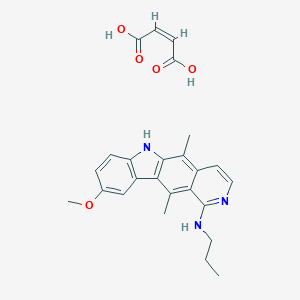
5,11-Dimethyl-9-methoxy-N-propyl-6H-pyrido(4,3-b)carbazol-1-amine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11-Dimethyl-9-methoxy-N-propyl-6H-pyrido(4,3-b)carbazol-1-amine maleate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mechanism Of Action
The mechanism of action of 5,11-Dimethyl-9-methoxy-N-propyl-6H-pyrido(4,3-b)carbazol-1-amine maleate is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body, which can lead to its anticancer, antidepressant, anxiolytic, and neuroprotective effects.
Biochemical And Physiological Effects
5,11-Dimethyl-9-methoxy-N-propyl-6H-pyrido(4,3-b)carbazol-1-amine maleate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, increase the levels of certain neurotransmitters in the brain, and protect neurons from damage.
Advantages And Limitations For Lab Experiments
One advantage of using 5,11-Dimethyl-9-methoxy-N-propyl-6H-pyrido(4,3-b)carbazol-1-amine maleate in lab experiments is its potential as a multifunctional compound. It has been shown to have potential applications in various fields of research, which makes it a versatile compound to work with. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments around.
Future Directions
There are many future directions for research involving 5,11-Dimethyl-9-methoxy-N-propyl-6H-pyrido(4,3-b)carbazol-1-amine maleate. One direction is to further study its potential as an anticancer agent and its mechanism of action in inhibiting cancer cell growth. Another direction is to study its potential as an antidepressant and anxiolytic agent and its effect on neurotransmitter levels in the brain. Additionally, further research can be done to understand its neuroprotective effects and its potential as a treatment for neurodegenerative diseases.
Synthesis Methods
The synthesis of 5,11-Dimethyl-9-methoxy-N-propyl-6H-pyrido(4,3-b)carbazol-1-amine maleate involves a multistep process. The first step involves the reaction of 2-methyl-1,2,3,4-tetrahydro-β-carboline with 1,3-dibromopropane in the presence of a base to yield 5-bromo-11-methyl-9-propyl-6H-pyrido[4,3-b]carbazole. The second step involves the reaction of the intermediate product with sodium methoxide and methanol to yield 5-methoxy-11-methyl-9-propyl-6H-pyrido[4,3-b]carbazole. The final step involves the reaction of the intermediate product with an amine to yield 5,11-Dimethyl-9-methoxy-N-propyl-6H-pyrido(4,3-b)carbazol-1-amine maleate.
Scientific Research Applications
5,11-Dimethyl-9-methoxy-N-propyl-6H-pyrido(4,3-b)carbazol-1-amine maleate has potential applications in various fields of research. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cells. It has also been studied for its potential as an antidepressant and anxiolytic agent, as it has been shown to have an effect on the central nervous system. Additionally, it has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from damage.
properties
CAS RN |
115464-65-8 |
|---|---|
Product Name |
5,11-Dimethyl-9-methoxy-N-propyl-6H-pyrido(4,3-b)carbazol-1-amine maleate |
Molecular Formula |
C25H27N3O5 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;9-methoxy-5,11-dimethyl-N-propyl-6H-pyrido[4,3-b]carbazol-1-amine |
InChI |
InChI=1S/C21H23N3O.C4H4O4/c1-5-9-22-21-19-13(3)18-16-11-14(25-4)6-7-17(16)24-20(18)12(2)15(19)8-10-23-21;5-3(6)1-2-4(7)8/h6-8,10-11,24H,5,9H2,1-4H3,(H,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
ZOSBVKBQIAFUFG-UHFFFAOYSA-N |
Isomeric SMILES |
CCCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3)C=CC(=C4)OC)C.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3)C=CC(=C4)OC)C.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3)C=CC(=C4)OC)C.C(=CC(=O)O)C(=O)O |
synonyms |
5,11-Dimethyl-9-methoxy-N-propyl-6H-pyrido(4,3-b)carbazol-1-amine male ate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



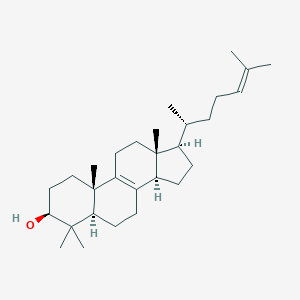
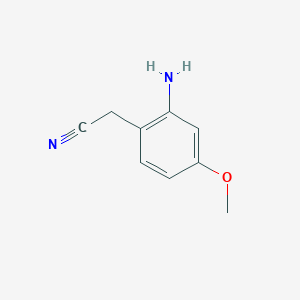
![(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester](/img/structure/B45284.png)
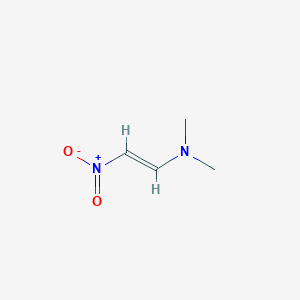
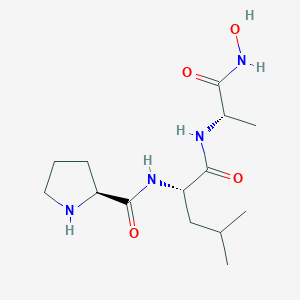
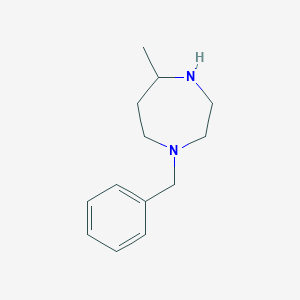
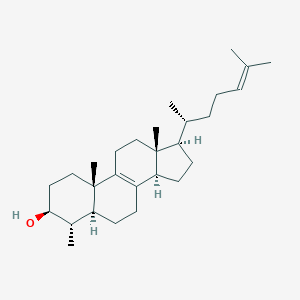
![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)
